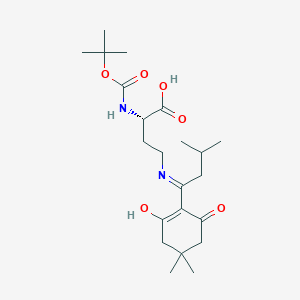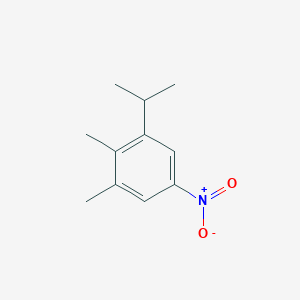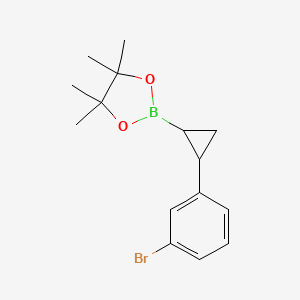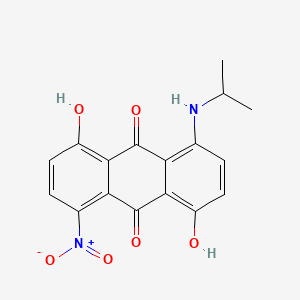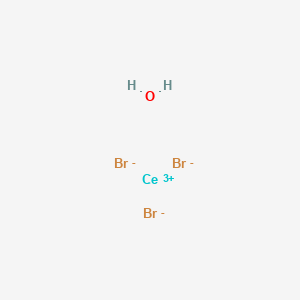
Cerium(III)bromidehydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cerium(III) bromide hydrate: is an inorganic compound with the chemical formula CeBr₃·xH₂O . It is a white, hygroscopic solid that is highly soluble in water. This compound is of significant interest due to its applications in various scientific fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cerium(III) bromide hydrate can be synthesized by dissolving cerium(III) oxide or cerium carbonate in hydrobromic acid. The resulting solution is then evaporated to obtain the hydrated form of cerium(III) bromide . The anhydrous form can be prepared by reacting cerium sulfide with gaseous hydrogen bromide .
Industrial Production Methods: In industrial settings, cerium(III) bromide hydrate is typically produced through the reaction of cerium(III) carbonate with hydrobromic acid. The solution is then carefully evaporated to avoid partial hydrolysis, which can occur if the compound is dehydrated improperly .
Analyse Chemischer Reaktionen
Types of Reactions: Cerium(III) bromide hydrate undergoes various chemical reactions, including:
Oxidation: Cerium(III) bromide can be oxidized to cerium(IV) compounds under specific conditions.
Reduction: It can be reduced back to cerium(III) from cerium(IV) compounds.
Substitution: Cerium(III) bromide can participate in substitution reactions where bromide ions are replaced by other anions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are often used.
Substitution: Reactions typically involve other halides or complexing agents.
Major Products:
Oxidation: Cerium(IV) oxide or cerium(IV) bromide.
Reduction: Cerium(III) bromide.
Substitution: Various cerium halides or complexes.
Wissenschaftliche Forschungsanwendungen
Cerium(III) bromide hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other cerium compounds and as a catalyst in various chemical reactions.
Biology: Cerium compounds are studied for their potential antioxidant properties and their ability to scavenge free radicals.
Medicine: Cerium(III) bromide hydrate is investigated for its potential use in medical imaging and as a component in radiation therapy.
Wirkmechanismus
The mechanism by which cerium(III) bromide hydrate exerts its effects varies depending on the application:
Scintillation Detectors: In scintillation detectors, cerium(III) bromide hydrate acts as a scintillator, converting high-energy radiation into visible light. The cerium ions play a crucial role in this process by absorbing the radiation and re-emitting it as light.
Antioxidant Properties: In biological systems, cerium(III) ions can cycle between cerium(III) and cerium(IV) states, allowing them to neutralize free radicals and reduce oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Cerium(III) bromide hydrate can be compared with other cerium halides, such as cerium(III) chloride, cerium(III) fluoride, and cerium(III) iodide:
Cerium(III) chloride: Similar in properties but has different solubility and reactivity.
Cerium(III) fluoride: Less soluble in water and has different applications in materials science.
Cerium(III) iodide: Similar in reactivity but used in different industrial applications.
Cerium(III) bromide hydrate is unique due to its high solubility in water and its specific applications in scintillation detectors and medical imaging .
Eigenschaften
Molekularformel |
Br3CeH2O |
|---|---|
Molekulargewicht |
397.84 g/mol |
IUPAC-Name |
cerium(3+);tribromide;hydrate |
InChI |
InChI=1S/3BrH.Ce.H2O/h3*1H;;1H2/q;;;+3;/p-3 |
InChI-Schlüssel |
OKMKRONXQRRJFT-UHFFFAOYSA-K |
Kanonische SMILES |
O.[Br-].[Br-].[Br-].[Ce+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3,3'-Bipyridin]-6(1H)-one, 6'-[(1-cyclobutyl-4-piperidinyl)oxy]-1-ethyl-](/img/structure/B13141180.png)


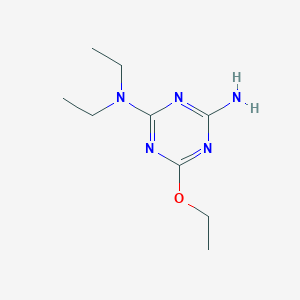

![disodium;2-[[(2R,3S,5R)-5-(5-ethynyl-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]acetate](/img/structure/B13141208.png)

